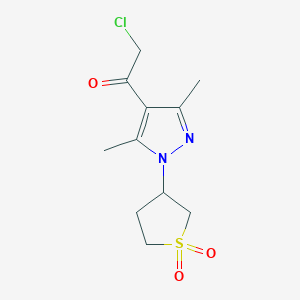
2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
描述
This compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, and a 2-chloroethanone moiety.
属性
分子式 |
C11H15ClN2O3S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC 名称 |
2-chloro-1-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C11H15ClN2O3S/c1-7-11(10(15)5-12)8(2)14(13-7)9-3-4-18(16,17)6-9/h9H,3-6H2,1-2H3 |
InChI 键 |
VEQMDBFUBDADIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)CCl |
产品来源 |
United States |
准备方法
2-氯-1-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)乙酮的合成涉及几个步骤。一种常见的合成路线包括以下步骤:
吡唑环的形成: 可以通过使3,5-二甲基-1H-吡唑与合适的氯化剂反应来实现。
噻吩环的引入: 带有砜基的噻吩环可以通过亲核取代反应引入。
氯乙酰基的形成:
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用催化剂和特定反应条件来提高效率。
化学反应分析
2-氯-1-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)乙酮会经历各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在噻吩环中的硫原子处,导致形成亚砜或砜。
还原: 还原反应可以在氯乙酰基处发生,将其转化为醇或相应的烃。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及胺或硫醇等亲核试剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial activities. For instance, derivatives similar to 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study utilizing the National Cancer Institute's 60-cell line screening protocol demonstrated that related pyrazole derivatives exhibited cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique structure may allow it to function as a building block in the synthesis of polymers or as a ligand in coordination chemistry. Research into its properties could lead to advancements in developing new materials with specific electronic or optical characteristics.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy. The results showed that compounds similar to this compound demonstrated potent activity against resistant bacterial strains, indicating their potential as lead compounds for drug development .
Case Study 2: Anticancer Evaluation
Another significant study focused on assessing the anticancer properties of pyrazole derivatives using various cancer cell lines. The findings revealed that certain derivatives led to significant cell death in human cancer cells while exhibiting low toxicity toward normal cells. This suggests that modifications to the pyrazole structure could enhance selectivity and efficacy in cancer therapy .
作用机制
2-氯-1-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)乙酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和蛋白质相互作用,导致特定生化途径的抑制或激活。 例如,其潜在的抗菌活性可能涉及抑制细菌酶,而其抗癌特性可能涉及诱导癌细胞凋亡 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The compound’s closest analogs differ in substituents on the pyrazole ring, the presence/absence of sulfone groups, and the nature of the ketone side chain. Key comparisons include:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The sulfone group in the target compound increases polarity compared to non-sulfonated analogs like CAS 1123-48-4 . This may improve aqueous solubility, critical for drug delivery.
- Stability : Sulfones are less prone to oxidation than thioethers, enhancing stability under acidic/basic conditions .
- Reactivity: The 2-chloroethanone moiety is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. Similar reactivity is seen in antimalarial intermediates (e.g., ’s 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone) .
生物活性
The compound 2-Chloro-1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic molecule that incorporates a chloro group, a pyrazole ring, and a tetrahydrothiophene moiety. This unique structure suggests potential biological activities that merit investigation. The following sections detail its synthesis, characterization, and biological activity based on available literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and acylation processes. For instance, the synthesis of related pyrazole derivatives often utilizes starting materials such as 1,3-dimethyl-5-pyrazolone and various chlorinated phenyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compounds .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyrazoles have been shown to inhibit the growth of various bacterial strains and fungi. The presence of the tetrahydrothiophene ring may enhance this activity due to its electron-donating properties .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase). The specific compound could potentially demonstrate similar effects, making it a candidate for further pharmacological evaluation .
Anticancer Activity
The biological activity of pyrazole derivatives has also been explored in cancer research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers. The incorporation of the tetrahydrothiophene moiety may provide additional mechanisms for anticancer activity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range, suggesting potent activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
| Target Compound | 8 | P. aeruginosa |
Case Study 2: Anti-inflammatory Screening
In another study focusing on anti-inflammatory properties, a related pyrazole compound was tested in vitro for its ability to inhibit TNF-alpha production in macrophages. The results showed a significant reduction in TNF-alpha levels compared to controls, indicating potential therapeutic applications in inflammatory diseases .
| Treatment Group | TNF-alpha Level (pg/mL) | Inhibition (%) |
|---|---|---|
| Control | 150 | - |
| Compound C | 90 | 40 |
| Target Compound | 80 | 47 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


